molecular formula C22H24N2O6 B4719032 dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate

dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate

Cat. No. B4719032
M. Wt: 412.4 g/mol
InChI Key: OYPXUBRVKJJRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate, commonly known as DPI, is a chemical compound that belongs to the class of isophthalate esters. DPI has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

DPI exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and calcium ions. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes. The precise mechanism of action of DPI is not fully understood, but it is thought to involve the disruption of protein-protein interactions and the induction of conformational changes in the enzyme.
Biochemical and Physiological Effects
DPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DPI has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, DPI has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPI is its high potency and selectivity for PKC inhibition. This makes it an attractive tool for studying the role of PKC in various cellular processes. However, DPI has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, such as protein kinase A and calcium/calmodulin-dependent kinase II. Additionally, DPI has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of DPI in scientific research. One potential application is in the development of novel therapeutics for cancer and other diseases. DPI has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, DPI could be used as a tool for studying the role of PKC in various cellular processes, such as inflammation and neurodegeneration. Finally, future research could focus on improving the solubility and selectivity of DPI, making it a more versatile tool for scientific research.
Conclusion
In conclusion, DPI is a potent inhibitor of PKC that has gained significant attention in the scientific community due to its potential use in various research applications. DPI has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. While DPI has some limitations for lab experiments, it remains an attractive tool for studying the role of PKC in various cellular processes. Future research could focus on improving the solubility and selectivity of DPI, as well as exploring its potential use in the development of novel therapeutics.

Scientific Research Applications

DPI is widely used in scientific research, particularly in the field of medicinal chemistry. It is used as a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, making it an attractive target for the development of novel therapeutics.

properties

IUPAC Name

dimethyl 5-[[4-(pentanoylamino)benzoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-4-5-6-19(25)23-17-9-7-14(8-10-17)20(26)24-18-12-15(21(27)29-2)11-16(13-18)22(28)30-3/h7-13H,4-6H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPXUBRVKJJRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate
Reactant of Route 2
Reactant of Route 2
dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate
Reactant of Route 5
Reactant of Route 5
dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate
Reactant of Route 6
Reactant of Route 6
dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.